Flubrocythrinate
Overview
Description
Flubrocythrinate, also known as brofluthrinate, is a synthetic pyrethroid insecticide primarily used in China. It is effective against a variety of pests, including pod borers, aphids, and spider mites. The compound is characterized by its high efficacy and activity, making it a valuable tool in agricultural pest control .
Preparation Methods
The synthesis of flubrocythrinate involves several key steps:
Preparation of α-cyano-3-(4’-bromophenoxy)benzyl alcohol: This intermediate is synthesized by reacting m-phenoxybenzaldehyde with bromine and sodium cyanide.
Synthesis of this compound: The final compound is obtained by reacting the above intermediate with 4-difluoromethoxy-3’-methylbutyyl chloride under specific conditions.
Industrial production methods typically involve large-scale synthesis using similar reaction pathways, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Flubrocythrinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and cyano groups, using reagents like sodium hydroxide or ammonia.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Flubrocythrinate has several scientific research applications:
Chemistry: It is used as a reference standard in environmental testing and pesticide analysis.
Biology: The compound is studied for its effects on various pests and its potential impact on non-target organisms.
Medicine: Research is ongoing to explore its potential use in developing new insecticidal formulations.
Industry: This compound is used in the production of insecticides for agricultural and household use.
Mechanism of Action
Flubrocythrinate exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and eventual paralysis of the insect. This mode of action is similar to other pyrethroid insecticides, making it highly effective against a wide range of pests .
Comparison with Similar Compounds
Flubrocythrinate is similar to other pyrethroid insecticides such as permethrin, cypermethrin, and deltamethrin. it is unique in its specific chemical structure, which includes a bromophenoxy group and a difluoromethoxy group. This structure contributes to its high efficacy and selectivity against certain pests .
Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
This compound’s unique combination of chemical groups and its high efficacy make it a valuable addition to the arsenal of pyrethroid insecticides.
Properties
IUPAC Name |
[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrF2NO4/c1-16(2)24(17-6-10-21(11-7-17)33-26(28)29)25(31)34-23(15-30)18-4-3-5-22(14-18)32-20-12-8-19(27)9-13-20/h3-14,16,23-24,26H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHNCQOJJZAOMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrF2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057992 | |
Record name | Brofluthrinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160791-64-0 | |
Record name | Brofluthrinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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